(-)-Isopulegone

Biosynthesis Menthol Pathway Isopulegone Isomerase

(-)-Isopulegone (CAS 17882-43-8) is a naturally occurring, chiral menthane monoterpenoid with the systematic name (2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one. This compound is a volatile ketone commonly found in the essential oils of various plant species, notably within the Lamiaceae family, where it often co-occurs with other monoterpenes like pulegone and menthone.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 17882-43-8
Cat. No. B3379921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Isopulegone
CAS17882-43-8
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1)C(=C)C
InChIInChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1
InChIKeyRMIANEGNSBUGDJ-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water; soluble in alcohol and oils, miscible (in ethanol)

(-)-Isopulegone (CAS 17882-43-8) Sourcing and Specification Overview for Scientific Procurement


(-)-Isopulegone (CAS 17882-43-8) is a naturally occurring, chiral menthane monoterpenoid with the systematic name (2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one . This compound is a volatile ketone commonly found in the essential oils of various plant species, notably within the Lamiaceae family, where it often co-occurs with other monoterpenes like pulegone and menthone [1]. The defining feature of (-)-Isopulegone is its isopropenyl side-chain, which distinguishes it from the isopropylidene side-chain of pulegone, leading to different reactivity and biological roles [2]. As a key biosynthetic intermediate in the (-)-menthol pathway, its availability as a pure, stereochemically defined compound is critical for specialized research applications, rather than as a commodity flavor or fragrance ingredient [3].

(-)-Isopulegone (CAS 17882-43-8): Why Its Unique Stereochemistry and Structure Preclude Simple Substitution


Procuring (-)-Isopulegone is not interchangeable with purchasing other mint monoterpenes like pulegone or isopulegol. Despite their structural similarity, their distinct functional groups and stereochemistry dictate entirely different chemical behaviors and biological activities. The key differentiation lies in the side-chain: (-)-Isopulegone possesses an isopropenyl group, whereas pulegone features an isopropylidene group [1]. This seemingly minor structural variation translates into a different oxidation state, making them distinct points in the biosynthetic pathway of (-)-menthol [2]. Furthermore, the specific (2S,5R) configuration of (-)-Isopulegone is an absolute requirement for its enzymatic conversion to (+)-pulegone by isopulegone isomerase (IPGI), a crucial step for downstream menthol production; the opposite enantiomer would not serve as a substrate [3]. Thus, substituting with a racemic mixture or the wrong stereoisomer will fail to meet the requirements of any stereospecific assay, biosynthetic process, or study requiring this precise intermediate.

(-)-Isopulegone (CAS 17882-43-8): Quantitative Evidence for Differentiated Selection vs. Pulegone and Other Analogs


Biosynthetic Role: (+)-cis-Isopulegone is the Authentic and Efficient Precursor to (+)-Pulegone

(-)-Isopulegone (in the form of its (+)-cis isomer) is the only authentic biosynthetic precursor to (+)-pulegone in the peppermint (-)-menthol pathway. Radiolabeled tracer studies demonstrate that (+)-cis-isopulegone is rapidly and efficiently converted to (+)-pulegone, while the previously assumed intermediate, piperitenone, is not. This was quantified by tracking the incorporation of [³H]-labeled precursors into downstream products [1]. More recent work has identified the enzyme isopulegone isomerase (IPGI) which catalyzes this specific step, with an engineered variant achieving a 4.3-fold increase in activity over the wild-type enzyme, underscoring the substrate-specificity of this transformation [2].

Biosynthesis Menthol Pathway Isopulegone Isomerase

Chemical Composition: (-)-Isopulegone is a Dominant Volatile in Specific Clinopodium Species, Far Exceeding Pulegone Levels

In specific plant chemotypes, (-)-Isopulegone is not a minor constituent but the overwhelmingly dominant volatile component, far exceeding the more common pulegone. This creates a clear rationale for its procurement as a primary analytical standard for these species. For instance, in the essential oil of Clinopodium ascendens from Madeira Island, cis-isopulegone was found at a concentration of 75.2%, compared to pulegone at only 6.9% [1]. This contrasts sharply with other species, such as Clinopodium candidissimum, where pulegone is the major component at 44.8% and isopulegone is a minor one at 5.8% [2].

Essential Oil Composition Chemotype GC-MS Analysis

Synthetic Versatility: (-)-Isopulegone as a Chiral Building Block vs. (-)-Isopulegol

The ketone functionality of (-)-Isopulegone offers distinct synthetic utility compared to the corresponding alcohol, (-)-Isopulegol. Its reactivity is leveraged in patented processes for synthesizing valuable compounds like menthofuran. A patented process details the epoxidation of isopulegol, followed by oxidation to isopulegone epoxide, which then undergoes cyclodehydration to form menthofuran [1]. Furthermore, its role as a starting material for the synthesis of enantiopure pseudopterosin aglycones highlights its value as a chiral building block in complex molecule synthesis [2].

Chiral Pool Synthesis Ketone Reactivity Menthofuran Synthesis

(-)-Isopulegone (CAS 17882-43-8): Optimal Research and Industrial Applications Based on Empirical Evidence


Investigating or Engineering the (-)-Menthol Biosynthetic Pathway

The primary, evidence-backed application for (-)-Isopulegone is as a critical intermediate in the study and engineering of the (-)-menthol biosynthetic pathway. Its role as the direct precursor to (+)-pulegone, catalyzed by the enzyme isopulegone isomerase (IPGI), is non-substitutable [1]. This makes it an essential substrate for enzyme assays, metabolic flux analysis, and synthetic biology projects aiming to produce menthol in microbial hosts. Substituting with any other monoterpene would completely invalidate the study [2].

Analytical Standard for GC-MS Identification and Quantification of Isopulegone-Dominant Chemotypes

(-)-Isopulegone is an indispensable analytical reference standard for the correct characterization of essential oils from plant species where it is a dominant component. As demonstrated in Clinopodium ascendens, where cis-isopulegone constitutes 75.2% of the volatile oil, an authentic standard is required for accurate identification and quantification [3]. Using a standard of a related compound like pulegone would lead to misidentification and erroneous quantification due to differing retention times and mass spectra.

Chiral Building Block for the Synthesis of High-Value Terpenoids

The defined stereochemistry and reactive ketone group of (-)-Isopulegone make it a valuable chiral pool starting material for complex molecule synthesis. Its utility is documented in the synthesis of menthofuran via isopulegone epoxide [4] and in the synthesis of enantiopure pseudopterosin aglycones [5]. This application leverages the specific (2S,5R) configuration of the natural compound, which would be difficult or expensive to establish de novo.

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